REACTION_SMILES
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[CH2:17]([SiH:18]([CH2:19][CH3:20])[CH2:21][CH3:22])[CH3:23].[CH3:1][S:2][c:3]1[cH:4][cH:5][c:6]([C:9]([CH2:10][CH2:11][C:12](=[O:13])[OH:14])=[O:15])[cH:7][cH:8]1.[H-:16].[OH:24][C:25]([C:26]([F:27])([F:28])[F:29])=[O:30]>>[CH3:1][S:2][c:3]1[cH:4][cH:5][c:6]([CH2:9][CH2:10][CH2:11][C:12](=[O:13])[OH:14])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ccc(C(=O)CCC(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CSc1ccc(CCCC(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |